4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Description

Structural Identification and Nomenclature

The chemical compound this compound has the molecular formula C₁₄H₁₇BrN₂ and a molecular weight of 293.20 grams per mole. The structure centers around a pyrazole heterocycle, which is a five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2. The "1H" designation in the name indicates that a hydrogen atom is attached to the nitrogen at position 1, distinguishing this tautomeric form from other possible arrangements.

The nomenclature of this compound follows the Hantzsch-Widman system, which is a systematic method for naming heterocyclic parent hydrides. In this system, "pyrazole" designates a five-membered ring with two adjacent nitrogen atoms, with the prefix "1H" indicating the position of the hydrogen atom. The substituents are numbered according to their positions on the ring, with the nitrogen atoms conventionally assigned positions 1 and 2. The substituents are then listed as prefixes with their respective position numbers.

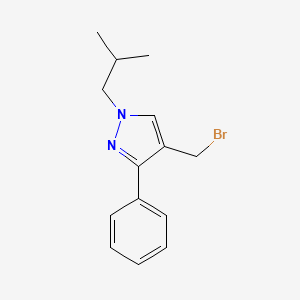

The structural components of this compound include:

- A pyrazole core (C₃H₃N₂) with two adjacent nitrogen atoms

- A bromomethyl group (-CH₂Br) at position 4

- An isobutyl group (-CH₂CH(CH₃)₂) attached to the nitrogen at position 1

- A phenyl group (-C₆H₅) at position 3

This arrangement creates a molecule with specific chemical and physical properties that distinguish it from other pyrazole derivatives. The presence of the bromomethyl group is particularly significant as it provides a reactive site for further chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BrN₂ |

| Molecular Weight | 293.20 g/mol |

| Chemical Abstracts Service Number | 2098108-42-8 |

| Simplified Molecular Input Line Entry System | CC(C)CN1N=C(C2=CC=CC=C2)C(CBr)=C1 |

| Physical State | Solid (inferred from similar compounds) |

| Structure | Five-membered heterocyclic ring with three substituents |

Historical Development in Heterocyclic Chemistry

The development of pyrazole chemistry represents a significant chapter in the broader history of heterocyclic compounds. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this class of compounds. Pyrazole itself was first synthesized by Buchner in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. Later, in 1898, Hans von Pechmann developed another classical method for pyrazole synthesis using acetylene and diazomethane.

The first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, confirming the natural occurrence of this heterocyclic system. This discovery expanded interest in pyrazole chemistry beyond purely synthetic applications to include investigations of naturally occurring derivatives.

The synthesis and study of more complex pyrazole derivatives, including trisubstituted variants like this compound, represent significant advancements in heterocyclic chemistry. The development of methods to introduce specific functional groups at defined positions of the pyrazole ring has enabled the creation of compounds with tailored properties for various applications.

Modern synthetic approaches to pyrazole derivatives have evolved to include various methodologies such as metal-catalyzed reactions, organocatalysis, flow chemistry, and multi-component reactions that address considerations of atom economy and environmental impact. These advances have significantly expanded the structural diversity of available pyrazole derivatives and enhanced their utility in various fields.

Position in Pyrazole Derivative Taxonomy

This compound occupies a specific position within the broader taxonomy of heterocyclic compounds. Pyrazoles are classified as azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom. More specifically, pyrazoles are 1,2-diazoles, containing two adjacent nitrogen atoms in a five-membered ring.

Within the pyrazole family, this compound is classified as a 1,3,4-trisubstituted pyrazole, indicating the presence of substituents at positions 1, 3, and 4 of the pyrazole ring. This classification is important for understanding structure-property relationships, as the position and nature of substituents significantly influence chemical reactivity, physical properties, and potential biological activities.

The compound is structurally related to several other pyrazole derivatives, including:

- 4-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole (Chemical Abstracts Service: 2098017-92-4), which features a chloromethyl group instead of bromomethyl

- (1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol, which has a hydroxymethyl group in place of the bromomethyl group

- 4-(Bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole, where the phenyl group is replaced by a trifluoromethyl group

- 1-[4-(Bromomethyl)phenyl]-1H-pyrazole, which has a different arrangement of the functional groups

Table 2: Taxonomic Classification of this compound

| Classification Level | Category |

|---|---|

| Primary Class | Heterocyclic Compound |

| Subclass | Azole |

| Specific Type | Pyrazole (1,2-diazole) |

| Substitution Pattern | 1,3,4-trisubstituted pyrazole |

| Key Functional Groups | Bromomethyl, isobutyl, phenyl |

The chemical properties of pyrazoles are influenced by their structure, with the ring exhibiting both aromatic character and specific reactivity patterns. Pyrazoles show amphoteric properties, acting as both acids and bases due to the presence of the pyrrole-like nitrogen (which can donate a proton) and the pyridine-like nitrogen (which can accept protons). However, the basic character typically prevails. The introduction of substituents like the bromomethyl, isobutyl, and phenyl groups modifies these properties and introduces new reactivity sites.

The bromomethyl group at position 4 is particularly significant from a chemical perspective, as it provides a reactive site for nucleophilic substitution reactions. This makes this compound a valuable intermediate in the synthesis of more complex pyrazole derivatives with potential applications in various fields including medicinal chemistry, materials science, and agrochemicals.

Properties

IUPAC Name |

4-(bromomethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTROYYXJVWTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl hydrazine with appropriate carbonyl compounds followed by bromination. The general synthetic pathway can be summarized as follows:

- Formation of the Pyrazole Ring : Reaction of isobutyl hydrazine with an appropriate α,β-unsaturated carbonyl compound.

- Bromination : Introduction of the bromomethyl group via electrophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 20 µg/mL |

| This compound | Staphylococcus aureus | 15 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro tests indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential as an anti-inflammatory agent .

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | TNF-α: 76% | 10 µM |

| This compound | IL-6: 85% | 10 µM |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown promising results against various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating significant cytotoxicity .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 0.71 | 5-FU: 0.5 |

| MCF7 | 3.3 | Doxorubicin: 2 |

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A study reported that a series of pyrazole derivatives exhibited significant inhibition of LPS-induced inflammatory responses in macrophages, suggesting their potential use in treating inflammatory diseases .

- Anticancer Evaluation : Another research focused on the anticancer activity of pyrazole derivatives showed that certain compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Scientific Research Applications

Anticancer Activity

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole has shown promise as an anticancer agent. Pyrazole derivatives are known to inhibit various kinases involved in cancer progression. For instance, compounds structurally similar to this pyrazole have demonstrated significant inhibitory effects on CDK2 and CDK9, which are critical targets in cancer therapy .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | CDK2 | 0.36 | HeLa |

| Similar derivative | CDK9 | 1.8 | HCT116 |

| Other derivative | B-Raf | 0.19 | A375 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds exhibiting significant inhibition of inflammatory cytokines. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 70 | 34.1 |

| Similar derivative | 90 | 31.4 |

Pharmacological Insights

The pharmacological profile of pyrazoles indicates a broad spectrum of activity beyond anticancer and anti-inflammatory effects. They have been reported to exhibit:

- Antimicrobial Activity : Effective against various bacterial strains.

- Analgesic Effects : Providing pain relief comparable to standard analgesics.

- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines, demonstrating that modifications at the phenyl ring significantly enhanced anticancer activity .

- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory effects of pyrazole-based compounds, revealing that certain substitutions led to improved selectivity for COX-2 over COX-1, thereby minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

- Key Differences : Replaces the phenyl group at position 3 with a thiophen-3-yl group (C12H15BrN2S) .

- Solubility: Thiophene’s lower polarity compared to phenyl may reduce aqueous solubility. Reactivity: Thiophene’s π-system could participate in electrophilic substitutions, differing from phenyl’s inertness under similar conditions.

4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1H-pyrazol-3-one

- Key Differences : Features a pyrazol-3-one core with dual bromine atoms (positions 4 and 5) and a 4′-isopropylphenyl group at position 2 .

- Impact :

Ethyl 1-(4-bromobenzyl)-3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate

- Key Differences : Incorporates a triazole ring at position 3 and an ester group at position 4 .

- Impact :

4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS 20154-03-4)

Physicochemical and Spectroscopic Properties

Preparation Methods

General Synthetic Strategies

The synthesis of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole generally follows a multi-step route involving:

- Construction of the pyrazole core with appropriate substitution.

- Introduction of the isobutyl group at the nitrogen-1 position via alkylation.

- Installation of the bromomethyl group at the 4-position through selective bromination or halomethylation.

- Incorporation of the phenyl group at the 3-position via condensation or cross-coupling reactions.

Alkylation of Pyrazole Nitrogen (N1-Isobutylation)

A common approach to introduce the isobutyl group at the N1 position is via nucleophilic substitution of pyrazole with isobutyl bromide under basic conditions:

- Procedure: The pyrazole nucleus is reacted with isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~60 °C) until completion, monitored by TLC or LC-MS.

- Outcome: This yields the N1-isobutyl substituted pyrazole with good selectivity and yield.

Introduction of the Bromomethyl Group at the 4-Position

The bromomethyl group at the 4-position can be introduced by:

- Direct Bromomethylation: Treatment of the pyrazole derivative with brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst or under controlled conditions to selectively brominate the methyl group attached at the 4-position.

- Alternative Route via Bromination and Lithiation: Starting from 4-hydroxymethyl or 4-methyl substituted pyrazoles, bromination can be achieved by first converting the hydroxymethyl group to a bromomethyl group using reagents like POCl3/DMF (Vilsmeier–Haack conditions) followed by bromination or by bromine-lithium exchange reactions with n-butyllithium at low temperatures (-78 °C) and subsequent quenching with DMF or brominating agents.

Phenyl Group Introduction at the 3-Position

The phenyl substituent at the 3-position is commonly introduced via:

- Condensation Reactions: For example, Claisen–Schmidt condensation between 1H-pyrazole-4-carbaldehyde derivatives and acetophenone derivatives can yield 3-phenyl substituted pyrazoles.

- Suzuki–Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling of 3-bromo or 3-halopyrazoles with phenylboronic acid or its esters in the presence of bases such as cesium carbonate (Cs2CO3) in DMF or DME solvents at 85–100 °C provides an efficient route to 3-phenyl pyrazoles.

Industrial and Optimized Laboratory Conditions

- Catalysts and Solvents: Potassium carbonate is a preferred base for alkylation; palladium catalysts such as PdCl2(PPh3)2 are used for Suzuki coupling.

- Temperature Control: Alkylation typically occurs at 60 °C, while coupling reactions require 85–100 °C.

- Workup: Post-reaction mixtures are diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures or recrystallization from ethanol or ethyl acetate mixtures is commonly employed.

Summary Table of Preparation Steps

Research Findings and Yield Data

- Alkylation of pyrazoles with isobutyl bromide typically yields 70–85% of the N1-isobutyl pyrazole derivative under optimized conditions.

- Bromomethylation yields vary depending on the method but generally range from 60–75% when using controlled bromination or lithiation methods.

- Suzuki coupling reactions for phenyl introduction commonly achieve yields of 65–90%, depending on catalyst loading and reaction time.

- Overall, the multi-step synthesis of this compound can be optimized for high purity and yield by careful control of reaction parameters and purification techniques.

Q & A

Q. What are the common synthetic routes for 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole?

The synthesis typically involves cyclization and functionalization steps. A representative method includes:

- Cyclization : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole core.

- Bromination : Introducing the bromomethyl group via radical bromination or nucleophilic substitution (e.g., using N-bromosuccinimide under controlled conditions).

- Substituent Incorporation : The isobutyl and phenyl groups are often added through alkylation or Suzuki coupling, depending on precursor availability . Key Considerations: Reaction temperature and solvent polarity significantly affect regioselectivity. Ethanol or acetic acid is commonly used for cyclization .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : Peaks for the bromomethyl (-CH₂Br) group appear at δ 4.3–4.7 ppm as a singlet. Isobutyl protons (CH₂CH(CH₃)₂) show splitting patterns between δ 0.8–2.2 ppm. Aromatic protons (phenyl) resonate at δ 7.2–7.6 ppm .

- ¹³C NMR : The bromomethyl carbon appears at ~30–35 ppm, while the pyrazole carbons range from 100–150 ppm .

- IR Spectroscopy : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .

Q. What safety precautions are necessary when handling this compound?

- Storage : Keep in a cool (<4°C), dry environment in amber glass to prevent photodegradation. Use inert gas (N₂/Ar) for moisture-sensitive samples .

- Handling : Wear nitrile gloves, lab coats, and eye protection. Avoid contact with oxidizing agents (e.g., peroxides) due to the bromomethyl group’s reactivity .

- Emergency Measures : Use activated carbon for spill containment. Ventilate areas exposed to vapors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Lower temperatures (0–5°C) during bromination minimize side products like dibrominated analogs .

- Catalyst Screening : Pd(PPh₃)₄ in Suzuki coupling enhances phenyl group incorporation (yield >75%) compared to traditional Friedel-Crafts alkylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves bromomethyl regioisomers. Recrystallization in ethanol/water (1:3) improves purity .

Q. What strategies address contradictions in spectroscopic data during characterization?

- Dynamic NMR : Resolves overlapping signals caused by rotational barriers in the isobutyl group .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromomethyl position) via bond-length analysis (C-Br: ~1.93 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns (e.g., Br’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br) conflict with NMR .

Q. How does the bromomethyl group influence the compound’s reactivity in further derivatization?

- Nucleophilic Substitution : The bromomethyl group reacts with amines (e.g., piperazine) to form quaternary ammonium salts, useful in drug delivery systems .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids replace Br with aryl groups, enabling structural diversification .

- Limitations : Steric hindrance from the isobutyl group may reduce reactivity in bulky nucleophiles .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~3.2) and blood-brain barrier penetration .

- Docking Studies : Pyrazole’s planar structure shows affinity for kinase ATP-binding pockets (e.g., CDK2, RMSD <2.0 Å) .

- ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (t₁/₂ ~4.5 hrs) and low CYP3A4 inhibition risk .

Q. How is X-ray crystallography used to resolve structural ambiguities?

- Crystal Packing Analysis : Identifies intermolecular interactions (e.g., Br···Br contacts ~3.51 Å) that stabilize the lattice .

- Dihedral Angles : The pyrazole ring’s planarity (deviation <0.02 Å) and phenyl group orientation (dihedral angle ~5.5°) confirm substituent positions .

- Hydrogen Bonding : Intramolecular N-H···O bonds (2.8–3.1 Å) validate tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.